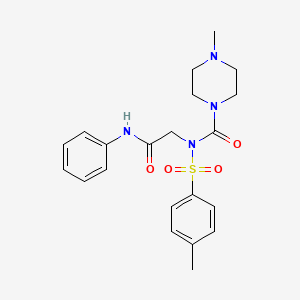

4-methyl-N-(2-oxo-2-(phenylamino)ethyl)-N-tosylpiperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals .

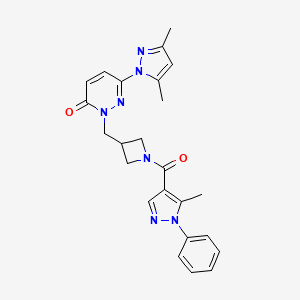

Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its long name. It likely contains a piperazine ring, a tosyl group, and a carboxamide group .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

This compound exhibits antibacterial properties, making it a potential candidate for combating bacterial infections. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Further studies are needed to explore its mechanism of action and optimize its antibacterial potential .

Anticancer Potential

The compound’s structural features suggest it may interfere with cancer cell growth. Researchers have explored its effects on cancer cell lines, particularly in inhibiting proliferation and inducing apoptosis. Investigating its selectivity and toxicity profiles is crucial for potential therapeutic applications .

Anti-inflammatory Properties

Inflammation plays a role in various diseases, from autoimmune disorders to cardiovascular conditions. Preliminary studies indicate that this compound may modulate inflammatory pathways. Researchers are keen on understanding its impact on specific inflammatory markers and potential clinical applications .

Antioxidant Effects

Oxidative stress contributes to aging and various diseases. Some studies suggest that this compound exhibits antioxidant properties by scavenging free radicals. Further investigations are necessary to validate its efficacy and explore its potential as an antioxidant agent .

Antiviral Activity

Viruses pose significant health challenges, and compounds with antiviral properties are valuable. Researchers have evaluated this compound’s effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Continued research may reveal its mode of action and therapeutic potential .

Enzyme Inhibition

The compound’s structure hints at possible enzyme inhibition. Researchers have explored its effects on specific enzymes, such as proteases or kinases. Understanding its binding affinity and specificity can guide drug development efforts .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that similar compounds can undergo oxidation reactions with dimethyl sulfoxide (dmso) as both an oxidant and solvent . DMSO nucleophilically attacks the ethylic triple bond and transfers its oxygen atom to the triple bond to form zwitterionic anionic N-sulfonyliminiums to trigger the reaction .

Biochemical Pathways

Similar compounds have been shown to undergo direct oxidation of n-ynylsulfonamides into n-sulfonyloxoacetamides .

Eigenschaften

IUPAC Name |

N-(2-anilino-2-oxoethyl)-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-17-8-10-19(11-9-17)30(28,29)25(21(27)24-14-12-23(2)13-15-24)16-20(26)22-18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFVBKZTGCNMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(Dimethylamino)methyl]-4-fluorophenyl]methanamine;dihydrochloride](/img/structure/B2787855.png)

![2-Chloro-N-[6-(2-cyanophenoxy)-4-methylpyridin-3-yl]acetamide](/img/structure/B2787861.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2787865.png)

![Benzyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2787866.png)

![benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B2787873.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2787874.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2787878.png)